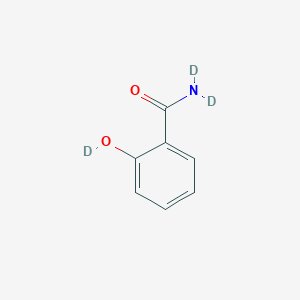

2-Hydroxybenzamide-D3

Description

Significance of Deuterium (B1214612) Labeling in Chemical and Biological Sciences

The primary advantage of deuterium labeling lies in the mass difference between hydrogen and deuterium. Deuterium is approximately twice as heavy as protium (B1232500) (the most common isotope of hydrogen), leading to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. d-nb.info This difference gives rise to the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. symeres.comresearchgate.net

This KIE is a cornerstone of mechanistic studies in chemistry, allowing researchers to identify rate-determining steps in a reaction pathway. symeres.comthalesnano.com By selectively placing deuterium atoms at specific positions in a molecule, scientists can track the transformation of the molecule throughout a chemical reaction, providing invaluable insights into reaction mechanisms. clearsynth.comthalesnano.com

In the biological sciences, deuterium-labeled compounds are instrumental in metabolic research. clearsynth.comsymeres.com They serve as tracers to elucidate metabolic pathways, helping to understand how drugs and other compounds are absorbed, distributed, metabolized, and excreted (ADME). thalesnano.com The altered metabolic rate of deuterated compounds can also be exploited to enhance the pharmacokinetic profiles of drugs, potentially leading to improved therapeutic efficacy and safety. clearsynth.comsymeres.comresearchgate.net Furthermore, deuterium labeling is a key technique in structural biology, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, for determining the three-dimensional structures of proteins and other biomolecules. clearsynth.comthalesnano.com

Overview of Stable Isotope Applications in Advanced Research Disciplines

Stable isotopes, which are non-radioactive, have found widespread use across numerous scientific fields. musechem.comnih.gov Their applications extend beyond chemistry and biology to environmental science, geology, archaeology, and clinical pharmacology. nih.govmeasurlabs.comnih.gov

In environmental and geological studies, the analysis of stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ¹⁸O/¹⁶O, and ²H/¹H) in natural materials like ice cores, sediments, and water provides crucial information about past climates, ecological food webs, and nutrient cycling. musechem.commeasurlabs.comuwindsor.ca Archaeologists utilize stable isotope analysis of human and animal remains to reconstruct ancient diets and migration patterns. nih.govmeasurlabs.com

In the realm of clinical pharmacology, stable isotope-labeled compounds are employed to assess drug bioavailability and to develop personalized medicine strategies. nih.gov Mass spectrometry is a primary analytical technique for detecting and quantifying stable isotopes, enabling precise measurements in various sample types. thalesnano.commeasurlabs.com The use of isotopically labeled internal standards in mass spectrometry enhances the accuracy and reliability of quantitative analyses. thalesnano.com

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO2 |

|---|---|

Molecular Weight |

140.15 g/mol |

IUPAC Name |

N,N-dideuterio-2-deuteriooxybenzamide |

InChI |

InChI=1S/C7H7NO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10)/i/hD3 |

InChI Key |

SKZKKFZAGNVIMN-ZRLBSURWSA-N |

Isomeric SMILES |

[2H]N([2H])C(=O)C1=CC=CC=C1O[2H] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxybenzamide D3

Strategies for Site-Selective Deuteration of Salicylamide (B354443) and Analogues

The targeted introduction of deuterium (B1214612) atoms onto the aromatic ring of salicylamide (2-hydroxybenzamide) to produce 2-Hydroxybenzamide-D3 requires precise control of the reaction conditions. The hydroxyl and amide functional groups on the salicylamide ring direct the position of electrophilic substitution, making the aromatic protons susceptible to exchange with deuterium. The primary strategies for achieving this transformation are Hydrogen Isotope Exchange (HIE) reactions and catalytic deuteration.

Hydrogen Isotope Exchange (HIE) Approaches

Hydrogen Isotope Exchange (HIE) represents a direct method for replacing hydrogen with deuterium on an aromatic ring. This is typically achieved using a deuterium source, such as heavy water (D₂O), in the presence of a catalyst.

Acid-Catalyzed HIE: Strong deuterated acids like deuterated trifluoroacetic acid (CF₃COOD) or sulfuric acid (D₂SO₄) can facilitate the electrophilic substitution of aromatic protons with deuterium. researchgate.net The reaction proceeds via the protonation (or deuteration) of the aromatic ring to form a sigma complex, followed by the loss of a proton. For salicylamide, the electron-donating hydroxyl and amide groups activate the ring, particularly at the ortho and para positions. However, the use of strong acids can sometimes lead to side reactions or decomposition of the substrate. researchgate.net

Metal-Catalyzed HIE: Transition metal catalysts offer a milder and often more selective alternative for HIE reactions. mdpi.com Complexes of iridium and rhodium have been shown to be effective for the ortho-deuteration of aromatic amides. snnu.edu.cn These catalysts can operate through various mechanisms, often involving the coordination of the amide group to the metal center, which then facilitates the C-H bond activation and subsequent exchange with a deuterium source.

Catalytic Deuteration Reactions

Catalytic deuteration offers a range of methods for introducing deuterium into organic molecules. For the synthesis of 2-Hydroxybenzamide-D3, transition metal-catalyzed reactions are particularly relevant.

Ruthenium-Catalyzed H/D Exchange: Ruthenium complexes have been demonstrated to be efficient catalysts for the regioselective deuteration of aromatic compounds using D₂O as the deuterium source. rsc.org The directing effect of functional groups such as amides is crucial for achieving high selectivity. In the case of salicylamide, the amide group can direct the ruthenium catalyst to the ortho C-H bonds, facilitating their exchange with deuterium.

Iridium-Catalyzed H/D Exchange: Iridium-based catalysts, particularly those with pincer ligands, are highly active for H/D exchange reactions under mild conditions. rsc.org These catalysts can activate C-H bonds and promote exchange with deuterated solvents like D₂O or deuterated benzene (B151609) (C₆D₆). The choice of ligand and reaction conditions can be tuned to control the level and position of deuterium incorporation.

A summary of representative catalytic systems for H/D exchange in aromatic amides is presented below.

| Catalyst System | Deuterium Source | Typical Conditions | Selectivity |

| RuCl₃/D₂O | D₂O | 100-150 °C | Ortho to amide |

| [Ir(cod)Cl]₂/ligand | D₂O or C₆D₆ | 80-120 °C | Ortho to directing group |

| CF₃COOD | CF₃COOD | Reflux | Electron-rich positions |

Mechanistic Insights into Deuterium Incorporation Pathways

The mechanism of deuterium incorporation into the benzamide (B126) ring is highly dependent on the chosen method.

In acid-catalyzed HIE , the reaction proceeds through an electrophilic aromatic substitution pathway. The deuterated acid protonates the aromatic ring, with the position of attack governed by the electronic effects of the substituents. The hydroxyl and amide groups of salicylamide are ortho, para-directing, making the positions ortho and para to these groups the most likely sites for deuteration.

In metal-catalyzed deuteration , the mechanism often involves a C-H activation step. For directing group-assisted reactions, the catalyst first coordinates to the amide. This is followed by the cleavage of a nearby C-H bond to form a metallacyclic intermediate. Subsequent reaction with a deuterium source regenerates the C-D bond and releases the deuterated product. The reversibility of the C-H activation step is crucial for achieving high levels of deuterium incorporation. snnu.edu.cn Studies on related benzamide systems have shown that the C-H bond cleavage can be the rate-limiting step in some catalytic cycles.

Precursor Synthesis and Deuterium Incorporation Techniques

An alternative to the direct deuteration of salicylamide is the synthesis of the molecule from already deuterated precursors. This approach can offer better control over the specific positions of deuterium labeling.

For the synthesis of 2-Hydroxybenzamide-D3, where the deuterium is on the aromatic ring, a potential precursor would be a deuterated salicylic (B10762653) acid or a deuterated phenol (B47542). For instance, phenol can be deuterated using methods similar to those described for salicylamide. The resulting deuterated phenol can then be carboxylated to give deuterated salicylic acid, which can subsequently be converted to 2-Hydroxybenzamide-D3.

A general synthetic sequence could be:

Deuteration of a Precursor: A suitable starting material, such as phenol, is deuterated using an appropriate method (e.g., acid-catalyzed HIE).

Functional Group Transformation: The deuterated precursor is then chemically modified to introduce the necessary functional groups. For example, deuterated phenol can be converted to deuterated salicylic acid.

Final Synthesis Step: The deuterated intermediate is then used in the final step to synthesize the target molecule. Deuterated salicylic acid can be reacted with an aminating agent to form 2-Hydroxybenzamide-D3.

Isotopic Purity and Enrichment Assessment in Synthesized 2-Hydroxybenzamide-D3 Batches

The determination of isotopic purity and the extent of deuterium enrichment are critical steps in the characterization of synthesized 2-Hydroxybenzamide-D3. The primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.aichemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the positions of deuterium incorporation. The disappearance or reduction in the intensity of a proton signal in the ¹H NMR spectrum indicates that the proton at that position has been replaced by deuterium. ²H NMR spectroscopy can be used to directly observe the deuterium nuclei, providing further confirmation of the labeling positions.

The following table presents representative analytical data for a synthesized batch of 2-Hydroxybenzamide-D3, illustrating how isotopic purity and enrichment are typically reported.

| Analytical Technique | Parameter | Result |

| Mass Spectrometry | ||

| Molecular Ion (M+H)⁺ | m/z 141.08 (Calculated for C₇H₅D₃NO₂: 141.08) | |

| Isotopic Distribution | D₀: 1%, D₁: 5%, D₂: 15%, D₃: 79% | |

| Isotopic Purity | 99% (D₁ + D₂ + D₃) | |

| Deuterium Enrichment | >95% at specified positions | |

| ¹H NMR (DMSO-d₆) | ||

| δ 7.8 (d, 1H) | Signal intensity reduced by >95% | |

| δ 7.4 (t, 1H) | Signal intensity reduced by >95% | |

| δ 6.9 (m, 2H) | One signal intensity reduced by >95% | |

| ²H NMR (DMSO) | ||

| δ 7.8, 7.4, 6.9 | Signals corresponding to aromatic deuterons observed |

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Salicylamide Quantification

The development of a validated LC-MS/MS method is a multi-step process that involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. The use of a deuterated internal standard like 2-Hydroxybenzamide-D3 is integral to this process, ensuring accuracy and precision.

Role of 2-Hydroxybenzamide-D3 as an Internal Standard in LC-MS/MS

2-Hydroxybenzamide-D3, as a deuterated analog of salicylamide, serves as an ideal internal standard. acanthusresearch.com Its chemical and physical properties are nearly identical to the non-deuterated analyte, salicylamide. acanthusresearch.com This similarity ensures that it behaves almost identically during sample extraction, chromatography, and ionization, thereby compensating for variations in these steps. aptochem.comscispace.com The primary role of an internal standard is to correct for variability in the analytical process, including potential sample loss during preparation and fluctuations in the mass spectrometer's response. aptochem.com By adding a known amount of 2-Hydroxybenzamide-D3 to each sample, the ratio of the analyte's response to the internal standard's response can be used for accurate quantification, effectively normalizing for any procedural inconsistencies. clearsynth.com The use of a SIL-IS is particularly crucial for mitigating matrix effects, which are a common challenge in bioanalysis. kcasbio.com

Optimization of Sample Preparation Techniques with Deuterated Analogues

Effective sample preparation is essential to remove interfering components from the biological matrix and to concentrate the analyte of interest. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the complexity of the matrix.

Protein Precipitation (PPT): This is a relatively simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma or serum sample to precipitate proteins. researchgate.net The supernatant, containing the analyte and the internal standard, is then analyzed.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For salicylamide, a non-polar solvent like butyl acetate (B1210297) can be used to extract it from the aqueous biological matrix. nih.gov Adjusting the pH of the aqueous phase can optimize the extraction of acidic or basic analytes by ensuring they are in their uncharged form. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte and internal standard, which are then eluted with a suitable solvent. This technique can provide cleaner extracts compared to PPT and LLE.

The co-extraction of the analyte and its deuterated internal standard, like 2-Hydroxybenzamide-D3, is a critical aspect of method development. Their similar chemical nature ensures they have comparable extraction recoveries.

Chromatographic Separation Parameters for Deuterated and Non-Deuterated Salicylamide

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate the analyte and internal standard from other components in the sample extract before they enter the mass spectrometer. core.ac.uk Ideally, the deuterated internal standard should co-elute with the non-deuterated analyte. aptochem.com This co-elution is important because it ensures that both compounds experience the same matrix effects at the same time, allowing for effective normalization. kcasbio.com

However, in some cases, a slight separation between the deuterated and non-deuterated compounds can occur due to the isotope effect. nih.govnih.gov This separation is usually minimal and can be managed by ensuring the chromatographic peak shapes are symmetrical and the integration is accurate for both compounds. The choice of the chromatographic column and mobile phase composition is critical for achieving good separation and peak shape. Reversed-phase columns, such as C18, are commonly used for the analysis of small molecules like salicylamide. lcms.cz

Table 1: Illustrative Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

This table presents a typical set of starting conditions for method development and may require optimization.

Mass Spectrometric Detection Parameters (e.g., Multiple Reaction Monitoring Transitions)

Tandem mass spectrometry (MS/MS) is used for the detection and quantification of the analyte and internal standard. nih.gov The most common mode of operation for quantitative bioanalysis is Multiple Reaction Monitoring (MRM). proteomics.com.ausrmatlas.org In MRM, a specific precursor ion (the molecular ion of the compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. srmatlas.org This process provides a high degree of selectivity and sensitivity.

For salicylamide and its deuterated internal standard, 2-Hydroxybenzamide-D3, specific MRM transitions need to be determined. The precursor ion for salicylamide (C7H7NO2) would be its protonated molecule [M+H]+ with an m/z of 138. The precursor for 2-Hydroxybenzamide-D3 (C7H4D3NO2) would have an m/z of 141. The product ions are generated by fragmentation of the precursor ions and are selected to be unique and intense.

Table 2: Example MRM Transitions for Salicylamide and 2-Hydroxybenzamide-D3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Salicylamide | 138.1 | 93.1 | 20 |

| 2-Hydroxybenzamide-D3 | 141.1 | 96.1 | 20 |

Note: These values are illustrative and require experimental optimization on the specific mass spectrometer being used.

Evaluation of Method Performance Using 2-Hydroxybenzamide-D3

Once the LC-MS/MS method is developed, it must be validated to ensure it is reliable for its intended purpose. The use of a deuterated internal standard like 2-Hydroxybenzamide-D3 is critical for assessing and mitigating certain aspects of method performance, particularly matrix effects.

Assessment of Matrix Effects in Biological Matrices

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix. eijppr.comnih.gov These effects can lead to ion suppression or enhancement, which can significantly impact the accuracy and precision of the analytical method. eijppr.comchromatographyonline.com Biological matrices like plasma and serum are complex and contain numerous endogenous compounds that can cause matrix effects. chemetrix.co.za

The use of a stable isotope-labeled internal standard like 2-Hydroxybenzamide-D3 is the most effective way to compensate for matrix effects. kcasbio.comchromatographyonline.com Since the internal standard co-elutes and has nearly identical physicochemical properties to the analyte, it is assumed to be affected by the matrix in the same way. aptochem.com Therefore, the ratio of the analyte peak area to the internal standard peak area remains constant, even in the presence of ion suppression or enhancement.

To quantitatively assess the matrix effect, a "matrix factor" is often calculated. nih.govbioanalysis-zone.com This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. nih.gov A matrix factor of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. The internal standard normalized matrix factor should ideally be close to 1, demonstrating that the internal standard effectively tracks and corrects for the matrix effect. nih.gov

Inter-day and Intra-day Precision and Accuracy Determinations

The reliability and robustness of a bioanalytical method are critically assessed through the determination of its precision and accuracy. These evaluations are performed under varied conditions to ensure the method's performance is consistent over time and within a single analytical run. The precision of an analytical method describes the closeness of individual measurements of an analyte when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix. bioanalysisforum.jp Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. For a method to be considered valid, it must meet stringent acceptance criteria, typically an accuracy within ±15% of the nominal value and a precision of ≤15% coefficient of variation (CV), except at the Lower Limit of Quantification (LLOQ), where accuracy is often accepted within ±20% and precision at ≤20% CV. austinpublishinggroup.com

In the context of methods utilizing 2-Hydroxybenzamide-D3 as an internal standard, these validation parameters are determined by repeatedly analyzing quality control (QC) samples at multiple concentration levels. Intra-day (within-run) precision and accuracy are assessed by analyzing a minimum of five determinations per concentration level in a single analytical run. bioanalysisforum.jpaustinpublishinggroup.com Inter-day (between-run) precision and accuracy are evaluated by analyzing the same QC sample concentrations over several days.

Detailed research findings from a representative bioanalytical method validation study for an analyte using 2-Hydroxybenzamide-D3 as an internal standard are presented below. The study assessed the performance of the method by analyzing QC samples at three concentrations: low, medium, and high.

Intra-day Precision and Accuracy

The intra-day, or within-run, assessment was conducted by analyzing six replicates of each QC sample concentration (Low, Medium, and High) within a single day. The results, summarized in the table below, demonstrate that the method provides accurate and precise measurements within a single analytical batch. The accuracy for all QC levels was found to be within the range of 97.17% to 104.00%, and the precision, expressed as the coefficient of variation (%CV), was no greater than 4.85%. These values fall well within the generally accepted limits for bioanalytical method validation. austinpublishinggroup.comijprajournal.com

Intra-day Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| Low | 5.00 | 5.20 | 104.00 | 4.85 |

| Medium | 50.0 | 48.59 | 97.17 | 3.21 |

Inter-day Precision and Accuracy

The inter-day, or between-run, evaluation was performed by analyzing the three QC levels over three consecutive days. This test is crucial for demonstrating the method's reproducibility over time. The findings indicate excellent long-term reliability of the assay. The inter-day accuracy ranged from 98.80% to 103.13%, with precision (%CV) values not exceeding 5.64%. These results confirm that the bioanalytical method is robust and capable of producing consistent results across different analytical runs.

Inter-day Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| Low | 5.00 | 5.16 | 103.13 | 5.64 |

| Medium | 50.0 | 49.40 | 98.80 | 4.15 |

The successful fulfillment of these precision and accuracy criteria is a fundamental prerequisite for the application of the bioanalytical method in pharmacokinetic or other studies where reliable quantification of an analyte in a biological matrix is required. The use of a stable isotope-labeled internal standard like 2-Hydroxybenzamide-D3 is instrumental in achieving this level of performance by compensating for variability during sample processing and analysis. scispace.com

Conclusion

Deuterium-labeled compounds, exemplified by 2-Hydroxybenzamide-D3, are indispensable tools in modern scientific inquiry. The unique properties conferred by deuterium (B1214612) substitution provide researchers with powerful methods to investigate reaction mechanisms, elucidate metabolic pathways, and enhance the precision of analytical measurements. As research continues to advance, the applications of stable isotopes are expected to expand further, driving innovation across a wide spectrum of scientific disciplines.

Metabolism and Biotransformation Research Using 2 Hydroxybenzamide D3

In Vitro Metabolic Stability Studies of Salicylamide (B354443) Employing Deuterated Tracers

In vitro metabolic stability assays are crucial for predicting a drug's metabolic fate in vivo. These assays measure the rate at which a compound is broken down by metabolic enzymes. wuxiapptec.com Using a deuterated tracer like 2-Hydroxybenzamide-D3 provides significant advantages in these studies.

Liver subcellular fractions are primary tools for assessing metabolic stability. wuxiapptec.com

Liver Microsomes : This fraction is rich in endoplasmic reticulum enzymes, including crucial Phase I enzymes like cytochrome P450s (CYPs) and Phase II enzymes like UDP-glucuronosyltransferases (UGTs). wuxiapptec.comnih.govwuxiapptec.com Incubating 2-Hydroxybenzamide-D3 with liver microsomes helps determine the intrinsic clearance mediated by these key enzyme families.

S9 Fractions : This fraction contains both microsomal and cytosolic components, offering a more comprehensive set of Phase I and Phase II metabolic enzymes. nih.govwuxiapptec.comevotec.comresearchgate.net Studies using the S9 fraction provide a broader view of salicylamide's metabolism.

Cytosol : This soluble fraction of the cell contains enzymes like sulfotransferases (SULTs), which are important for the sulfation pathway of salicylamide metabolism. wuxiapptec.com

By incubating 2-Hydroxybenzamide-D3 with these fractions and monitoring its disappearance over time using liquid chromatography-mass spectrometry (LC-MS), researchers can calculate key metabolic parameters.

Table 1: Illustrative Metabolic Stability of 2-Hydroxybenzamide-D3 in Human Liver Subcellular Fractions

| Subcellular Fraction | t1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathways |

|---|---|---|---|

| Microsomes (+NADPH, +UDPGA) | 25 | 27.7 | Hydroxylation, Glucuronidation |

| S9 (+NADPH, +UDPGA, +PAPS) | 12 | 57.8 | Hydroxylation, Glucuronidation, Sulfation |

| Cytosol (+PAPS) | 48 | 14.4 | Sulfation |

This table presents hypothetical data to illustrate the typical outcomes of such experiments. t1/2 represents the half-life of the compound, and CLint is the intrinsic clearance.

Hepatocytes, the primary cells of the liver, provide the most physiologically relevant in vitro model, as they contain a full complement of metabolic enzymes and cofactors in their natural cellular environment. wuxiapptec.comdls.com However, the cell membrane can sometimes limit the entry of a drug, underestimating its true metabolic rate. dls.comnih.govresearchgate.net

Permeabilized hepatocytes are a novel tool that overcomes this limitation. dls.comdls.comnih.gov By creating pores in the cell membrane, compounds like 2-Hydroxybenzamide-D3 gain direct access to intracellular enzymes, allowing for a more accurate measurement of intrinsic metabolic capacity. dls.comdls.comnih.govresearchgate.netnih.gov This is particularly useful for distinguishing between permeability-limited and metabolism-limited clearance.

Table 2: Comparison of Salicylamide Metabolism in Intact vs. Permeabilized Human Hepatocytes

| Hepatocyte Model | Parameter | Salicylamide | 2-Hydroxybenzamide-D3 |

|---|---|---|---|

| Intact Hepatocytes | Apparent CLint (µL/min/106 cells) | 85 | 84 |

| Primary Metabolites | Glucuronide, Sulfate | D3-Glucuronide, D3-Sulfate | |

| Permeabilized Hepatocytes | Intrinsic CLint (µL/min/106 cells) | 115 | 114 |

| Primary Metabolites | Glucuronide, Sulfate | D3-Glucuronide, D3-Sulfate |

This table contains illustrative data. The higher clearance in permeabilized cells would suggest that cell entry is a rate-limiting step in standard hepatocyte assays.

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used model for predicting intestinal drug absorption. youtube.com When grown on semi-permeable supports, these cells differentiate to form a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters. youtube.com

Using 2-Hydroxybenzamide-D3 in Caco-2 cell assays allows researchers to study both its permeability across the intestinal barrier and its potential for metabolism within intestinal cells. By measuring the appearance of the deuterated parent compound and its metabolites on the basolateral (blood) side, scientists can estimate the extent of intestinal absorption and first-pass metabolism, which are critical determinants of oral bioavailability.

A significant advantage of using 2-Hydroxybenzamide-D3 is the ease and confidence it brings to metabolite identification. In LC-MS analysis, metabolites of the deuterated compound will retain the deuterium (B1214612) label, resulting in a characteristic mass shift (e.g., +3 Da) compared to the corresponding unlabeled metabolites. This unique isotopic signature allows for the rapid and unambiguous detection of drug-related material in a complex biological matrix, distinguishing them from endogenous compounds. scispace.comlcms.cztexilajournal.comacs.orgresearchgate.net

Salicylamide is known to undergo hydroxylation (to gentisamide) and conjugation with glucuronic acid and sulfate. nih.govsrce.hr The use of a deuterated tracer confirms these pathways and can help uncover novel or minor metabolites.

Table 3: Expected Mass Shifts for Major Metabolites of 2-Hydroxybenzamide-D3

| Metabolite | Metabolic Reaction | Mass of Unlabeled Metabolite (Da) | Mass of Deuterated Metabolite (Da) |

|---|---|---|---|

| Salicylamide (Parent) | - | 137.05 | 140.07 |

| Gentisamide | Hydroxylation | 153.04 | 156.06 |

| Salicylamide Glucuronide | Glucuronidation | 313.08 | 316.10 |

| Salicylamide Sulfate | Sulfation | 217.01 | 220.03 |

Masses are illustrative and represent the expected monoisotopic masses for the parent compound and its key metabolites.

In Vivo Pharmacokinetic Investigations of Salicylamide in Animal Models Using 2-Hydroxybenzamide-D3

In vivo studies in animal models are essential to understand how a drug behaves in a whole organism. Stable isotope tracers are powerful tools for these investigations. researchgate.net

The stable isotope tracer methodology allows for precise pharmacokinetic characterization. metsol.comprosciento.com A common experimental design involves administering an oral dose of unlabeled salicylamide while simultaneously giving an intravenous (IV) tracer dose of 2-Hydroxybenzamide-D3. nih.gov This "dual-tracer" or "cassette" approach allows for the simultaneous determination of key parameters:

Absolute Bioavailability : By comparing the Area Under the Curve (AUC) of the orally administered unlabeled drug to the AUC of the IV-administered deuterated drug, researchers can calculate the exact fraction of the oral dose that reaches systemic circulation, bypassing the need for separate oral and IV study groups. nih.gov

Systemic vs. Pre-systemic Clearance : The IV tracer dose provides a direct measure of the body's total systemic clearance. Comparing this to the clearance after oral administration helps differentiate between metabolism occurring in the liver and gut wall (first-pass) versus metabolism of the drug already in circulation.

This technique reduces inter-animal variability and provides a comprehensive pharmacokinetic profile from a single experiment. The distinct masses of the labeled and unlabeled compounds allow for their simultaneous and independent quantification by LC-MS/MS. texilajournal.com

Table 4: Illustrative Pharmacokinetic Parameters of Salicylamide in a Dog Model Using a Dual-Tracer Method

| Parameter | Unlabeled Salicylamide (Oral) | 2-Hydroxybenzamide-D3 (IV Tracer) | Derived Parameter |

|---|---|---|---|

| Dose | 10 mg/kg | 0.1 mg/kg | - |

| AUC (ng·h/mL) | 1,500 | 300 | - |

| Cmax (ng/mL) | 850 | - | - |

| tmax (h) | 0.5 | - | - |

| Clearance (L/h/kg) | - | 2.2 | - |

| Absolute Bioavailability (F) | 5.0% | Calculated from AUCoral/Doseoral and AUCIV/DoseIV |

This table presents hypothetical data to illustrate how a dual-tracer study can be used to determine absolute bioavailability and other pharmacokinetic parameters.

Monitoring of Deuterated Salicylamide and Metabolite Profiles in Biological Fluids and Tissues

The use of 2-Hydroxybenzamide-D3, a deuterated form of Salicylamide, enables precise monitoring of the parent compound and its metabolites in various biological matrices. The mass shift introduced by the deuterium atoms provides a distinct signature for detection by mass spectrometry (MS), allowing for clear differentiation from endogenous compounds and non-deuterated Salicylamide. This is particularly advantageous in studies where the non-deuterated drug is co-administered or already present.

Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to separate and identify the deuterated metabolites. In studies involving the administration of 2-Hydroxybenzamide-D3, researchers can track the appearance and concentration of key metabolites, including deuterated salicylamide glucuronide, deuterated salicylamide sulfate, and deuterated gentisamide glucuronide, in plasma, urine, and various tissues. This allows for a detailed mapping of the metabolic pathways and the relative contribution of each.

Table 1: Hypothetical Distribution of Deuterated Salicylamide and its Metabolites in Rat Plasma

| Time (hours) | 2-Hydroxybenzamide-D3 (ng/mL) | Deuterated Salicylamide Glucuronide (ng/mL) | Deuterated Salicylamide Sulfate (ng/mL) |

|---|---|---|---|

| 0.5 | 150 | 50 | 25 |

| 1 | 90 | 120 | 60 |

| 2 | 40 | 180 | 90 |

| 4 | 10 | 150 | 70 |

| 8 | <5 | 80 | 40 |

This interactive table is based on hypothetical data for illustrative purposes.

Quantitative Assessment of Metabolic Clearance and Distribution with Deuterated Compounds

The stability of the carbon-deuterium bond allows for the use of 2-Hydroxybenzamide-D3 in quantitative studies to determine metabolic clearance and tissue distribution. By measuring the rate of disappearance of the deuterated parent compound and the formation of its deuterated metabolites, researchers can calculate key pharmacokinetic parameters such as clearance rate, volume of distribution, and elimination half-life.

Isotope-dilution mass spectrometry is a common method for the precise quantification of 2-Hydroxybenzamide-D3 and its metabolites. This technique involves adding a known amount of a stable isotope-labeled internal standard to the biological sample, enabling accurate measurement by correcting for sample loss during extraction and ionization variability in the mass spectrometer. Such studies have revealed that Salicylamide undergoes rapid and extensive first-pass metabolism, with a significant portion of the administered dose being converted to its glucuronide and sulfate conjugates in the liver. The use of the deuterated analog helps to confirm that these clearance mechanisms are intrinsic to the molecule's structure.

Elucidation of Enzyme Kinetics and Metabolic Switching Through Deuteration

Deuteration of a drug molecule can have a notable impact on the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond can be significantly slower. This effect is a powerful tool for investigating enzyme mechanisms and identifying the rate-limiting steps in a metabolic pathway.

Role of Cytochrome P450 Enzymes (CYPs) in Salicylamide Metabolism

While the primary metabolic routes for Salicylamide are conjugation reactions, hydroxylation mediated by Cytochrome P450 (CYP) enzymes also occurs, leading to the formation of gentisamide. Studies on the non-deuterated compound have implicated several CYP isoforms in this process. By using 2-Hydroxybenzamide-D3, where deuterium atoms are placed at positions susceptible to CYP-mediated oxidation, researchers can observe a KIE. A significant decrease in the formation of deuterated gentisamide compared to the non-deuterated analog would provide strong evidence for the direct involvement of a CYP enzyme in the C-H bond cleavage step of hydroxylation. This approach can help to pinpoint the specific CYP isoforms responsible for this metabolic pathway.

Table 2: Hypothetical Kinetic Isotope Effect on Gentisamide Formation

| Compound | Rate of Gentisamide Formation (pmol/min/mg protein) |

|---|---|

| Salicylamide | 100 |

This interactive table is based on hypothetical data for illustrative purposes.

Non-CYP Mediated Metabolic Pathways and Deuterium Effects

The major metabolic pathways for Salicylamide, glucuronidation and sulfation, are mediated by non-CYP enzymes, specifically UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Deuteration at positions that are not directly involved in the enzymatic conjugation reaction is not expected to produce a significant KIE. However, deuteration can sometimes lead to "metabolic switching," where a decrease in metabolism at the deuterated site (due to a KIE) results in an increased flux through alternative metabolic pathways. osti.gov

Kinetic Isotope Effect Kie Studies Involving 2 Hydroxybenzamide

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects in Chemical Reactions

The substitution of hydrogen with deuterium can lead to two types of kinetic isotope effects: primary and secondary.

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.orggmu.edu The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond due to the greater mass of deuterium. youtube.com Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate compared to the C-H analogue. The magnitude of the primary deuterium KIE is expressed as the ratio of the rate constants (kH/kD). Typically, kH/kD values for primary effects are significant, often ranging from 2 to 8 at room temperature. libretexts.orgyoutube.com A value of kH/kD > 1 is termed a "normal" isotope effect, while kH/kD < 1 is an "inverse" isotope effect. gmu.edu

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. differencebetween.com These effects are generally much smaller than primary KIEs, with typical kH/kD values ranging from 0.7 to 1.5. youtube.com SKIEs arise from changes in the vibrational environment of the isotope between the ground state and the transition state. They are classified based on the position of the isotope relative to the reaction center:

α-SKIE: The isotope is attached to the carbon atom undergoing a change in hybridization. For example, a change from sp³ to sp² hybridization during a reaction typically results in a normal SKIE (kH/kD ≈ 1.1-1.25) because out-of-plane bending vibrations are less restricted in the sp² transition state. wikipedia.org Conversely, a change from sp² to sp³ results in an inverse SKIE (kH/kD ≈ 0.8-0.9). gmu.edu

β-SKIE: The isotope is on a carbon atom adjacent to the reaction center. These effects are often associated with hyperconjugation or steric effects in the transition state. libretexts.org

The key distinction between these effects lies in the direct involvement of the isotopically substituted bond in the rate-limiting step. differencebetween.compediaa.com

| Effect Type | Isotopic Bond Status in RDS | Typical kH/kD Range | Primary Application |

| Primary (PKIE) | Broken / Formed | 2 - 8 | Confirms C-H bond cleavage in the rate-determining step. |

| Secondary (SKIE) | Not Broken / Not Formed | 0.7 - 1.5 | Probes changes in hybridization or steric environment at the transition state. |

Table 1: Comparison of Primary and Secondary Deuterium Kinetic Isotope Effects. This interactive table summarizes the key differences and applications of PKIE and SKIE in mechanistic studies.

Mechanistic Studies of Salicylamide (B354443) Reactions Using Deuterium Labeling

Deuterium labeling is a fundamental technique for investigating reaction mechanisms. chem-station.comacs.org By strategically replacing specific hydrogen atoms on the 2-Hydroxybenzamide molecule with deuterium, chemists can determine whether a particular C-H bond is cleaved during the rate-determining step.

A classic example is electrophilic aromatic substitution on the salicylamide ring. In reactions such as nitration or halogenation, an electrophile attacks the aromatic ring. The mechanism generally involves two steps:

Attack of the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion).

Removal of a proton (or deuteron) from the ring by a base to restore aromaticity.

To determine which step is rate-limiting, one can compare the rate of reaction for 2-Hydroxybenzamide with that of a deuterated analogue, such as 5-deutero-2-hydroxybenzamide.

Scenario 1: No KIE Observed (kH/kD ≈ 1) If the reaction rates are nearly identical, it implies that the C-H (or C-D) bond is not broken in the rate-determining step. libretexts.org This would suggest that the first step, the formation of the arenium ion, is the slow step. youtube.com

Scenario 2: Significant Primary KIE Observed (kH/kD > 2) If the deuterated compound reacts significantly slower, it indicates that C-H (or C-D) bond cleavage is the rate-determining step. This would mean that the second step, the deprotonation to restore aromaticity, is the slow step.

| Deuterated Substrate | Reaction Studied | Hypothetical kH/kD | Mechanistic Implication |

| 5-D-2-Hydroxybenzamide | Nitration | 1.05 | C-H bond cleavage is not rate-determining. Formation of the arenium ion is the slow step. |

| 2-Hydroxybenzamide-N,N-D2 | Acylation | 1.02 | N-H bond cleavage is not rate-determining. |

| 2-Hydroxybenzamide-OD | O-Alkylation | 0.98 (Inverse) | O-H bond cleavage is not rate-determining; change in vibrational modes at the transition state. |

Table 2: Illustrative KIE Data for Hypothetical Reactions of Deuterated 2-Hydroxybenzamide. This table presents plausible, though hypothetical, KIE values and their mechanistic interpretations for various reactions involving deuterated salicylamide.

Enzyme-Catalyzed Reactions and Hydrogen Transfer Steps in the Presence of Deuterated Substrates

Many enzymes catalyze reactions involving the transfer of a proton, hydrogen atom, or hydride ion. nih.govgrantome.com KIE studies using deuterated substrates like 2-Hydroxybenzamide-D3 are crucial for understanding these enzymatic mechanisms. nih.gov When an enzyme catalyzes a reaction involving hydrogen transfer, a large primary KIE is often observed if this transfer is the rate-limiting step. This indicates that the cleavage of the C-H/D bond is chemically significant and part of the slowest step in the catalytic cycle. grantome.com

There are two primary methods for measuring KIEs in enzymatic reactions. nih.gov

Non-Competitive KIE Experiments: In this approach, the reaction rates are measured in separate experiments for the hydrogen-containing substrate and the deuterium-labeled substrate under identical conditions. doi.org The KIE is calculated as the ratio of the observed rates (e.g., Vmax or Vmax/Km). While straightforward, this method can be susceptible to experimental errors, as maintaining identical conditions across separate assays is challenging. github.io

Competitive KIE Experiments: This more precise method involves reacting a mixture of the deuterated and non-deuterated substrates in the same flask. github.ioresearchgate.net The reaction is allowed to proceed to a certain percentage of completion, and the isotopic ratio of the remaining substrate or the formed product is analyzed, often using mass spectrometry or NMR. nih.gov Because the two isotopologues are competing for the same enzyme active sites under identical conditions, this method minimizes systematic errors. researchgate.net It directly measures the isotopic discrimination and is particularly useful for determining small KIEs on the V/K parameter. nih.gov

Isotopic fractionation refers to the partitioning of isotopes between two substances or phases. wikipedia.org In the context of chemical reactions, it describes how the isotopic composition of reactants and products changes as the reaction progresses. Kinetic fractionation occurs because molecules with lighter isotopes generally react faster than those with heavier isotopes. usgs.gov

In a reaction involving 2-Hydroxybenzamide and its deuterated analogue, the unreacted starting material will become progressively enriched in the slower-reacting deuterated species over time. Conversely, the initial product formed will be enriched in the lighter, non-deuterated species. nih.gov Analyzing the isotopic ratio (e.g., D/H) of the substrate or product as a function of reaction completion (fractional conversion) allows for the calculation of the fractionation factor, which is directly related to the KIE. wikipedia.orgnih.gov This analysis is a cornerstone of competitive KIE experiments and provides a robust method for probing reaction mechanisms. sustainability-directory.com

Theoretical Prediction and Interpretation of Deuterium KIEs

Alongside experimental measurements, computational chemistry offers powerful tools for predicting and interpreting KIEs. princeton.eduacs.org Using quantum mechanics, specifically methods like Density Functional Theory (DFT), chemists can model the potential energy surface of a reaction. nih.goved.ac.uk

The process involves:

Calculating Ground State Structures: The geometries and vibrational frequencies of the reactants (both deuterated and non-deuterated) are calculated.

Locating the Transition State: The geometry and vibrational frequencies of the transition state structure are determined.

Calculating Zero-Point Energies (ZPE): The ZPE for all vibrational modes of the reactants and the transition state are calculated for both isotopologues. The difference in ZPE between the C-H and C-D bonds is the primary origin of the KIE. gmu.edu

Predicting the KIE: The KIE is calculated based on the differences in activation energy derived from the ZPEs of the ground states and transition states.

These theoretical predictions can be compared with experimental data to validate a proposed reaction mechanism. acs.org If the computed KIE matches the experimental value, it lends strong support to the proposed transition state structure. Discrepancies may suggest that the proposed mechanism is incorrect or that other phenomena, such as quantum tunneling, are at play. princeton.edu Computational models for molecules like benzamides can help elucidate complex reaction pathways and transition state geometries that are difficult to observe experimentally. nih.govbeilstein-journals.org

Receptor Binding and Ligand Target Interaction Studies Incorporating Deuterated Analogues

Methodological Considerations for Receptor Binding Assays with Deuterated Ligands

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), creates a molecule that is chemically similar but not identical to its parent compound. This distinction is critical in the design and interpretation of receptor binding assays.

One primary consideration is the Kinetic Isotope Effect (KIE), where the difference in mass between hydrogen and deuterium can lead to different reaction rates for bond formation or cleavage. In the context of receptor binding, this can manifest as an altered binding affinity (Kd or Ki). The C-D bond is stronger and less easily broken than a C-H bond, which can influence the ligand's conformational flexibility and the energetics of its interaction with the receptor's binding pocket. Therefore, it cannot be assumed that a deuterated ligand will have the exact same pharmacological profile as its non-deuterated counterpart.

Another key application of deuterated ligands is in mass spectrometry (MS) based binding assays. nih.gov These label-free methods directly detect and quantify the unlabeled test ligand that is bound to the receptor. In such assays, a deuterated analogue like 2-Hydroxybenzamide-D3 serves as an ideal internal standard. It co-elutes with the non-deuterated analyte under liquid chromatography conditions but is distinguishable by its higher mass in the mass spectrometer. This allows for precise quantification of the bound ligand, correcting for sample loss or variations in instrument response.

When designing assays with deuterated ligands, researchers must:

Validate Binding Equivalence: If the deuterated ligand is used as a surrogate for the parent compound, initial experiments must confirm that their binding affinities for the target receptor are not significantly different.

Account for Isotope Effects: When using the deuterated compound as the primary ligand, any observed differences in potency or affinity compared to the parent compound should be investigated for potential isotope effects.

Optimize MS Conditions: In MS binding assays, fragmentation patterns must be established for both the deuterated standard and the non-deuterated ligand to ensure accurate detection and quantification.

Competitive Binding Assay Development for Salicylamide (B354443) Derivatives

Competitive binding assays are a fundamental technique for determining the affinity of a test compound for a receptor. youtube.com The principle involves the competition between a labeled ligand (typically radiolabeled or fluorescent) and an unlabeled test compound (e.g., a Salicylamide derivative) for a finite number of receptor sites.

The development of such an assay for Salicylamide derivatives would proceed as follows:

Receptor Source Selection: A source of the target receptor is required. This could be in the form of purified receptors, cell membrane preparations from tissues or cultured cells expressing the receptor, or whole cells. nih.gov Salicylamide and its derivatives have been shown to interact with various targets, including the Aryl hydrocarbon Receptor (AhR), where Salicylamide acts as an antagonist, and serotonin (B10506) receptors (5-HTR). nih.govnih.gov Other studies have identified Salicylamide derivatives as potent inhibitors of Hepatitis B virus (HBV) replication. rsc.orgnih.gov

Labeled Ligand Selection: A suitable labeled ligand with high affinity and specificity for the target receptor is chosen. For instance, in studying the AhR, [³H]-TCDD (dioxin) is a commonly used radioligand.

Assay Incubation: A fixed concentration of the receptor and the labeled ligand are incubated with varying concentrations of the unlabeled test compound, such as a Salicylamide derivative. The concentration of the labeled ligand is typically set at or below its dissociation constant (Kd) to ensure assay sensitivity. nih.gov

Separation of Bound and Free Ligand: After incubation reaches equilibrium, the receptor-bound labeled ligand must be separated from the unbound (free) ligand. The most common method is rapid vacuum filtration, where the mixture is passed through a filter mat that traps the cell membranes (and thus the receptors and bound ligand) while allowing the free ligand to pass through. merckmillipore.com

Detection and Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. As the concentration of the unlabeled test compound increases, it displaces the labeled ligand from the receptor, resulting in a decrease in the measured signal.

This process generates a dose-response curve from which the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand) can be determined.

Quantitative Analysis of Ligand-Receptor Affinity and Selectivity

The data obtained from competitive binding assays are used to quantify the affinity and selectivity of the test ligand.

Affinity (Ki): The primary value derived from a competitive binding experiment is the IC50. However, the IC50 is dependent on the concentration of the labeled ligand used in the assay. To determine an absolute measure of affinity, the IC50 is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the labeled ligand and Kd is its equilibrium dissociation constant. The Ki value represents the concentration of the competing ligand that would bind to 50% of the receptors if no labeled ligand were present. A lower Ki value indicates a higher binding affinity.

Selectivity: To determine the selectivity of a compound, its binding affinity (Ki) is measured at multiple different receptors. A compound is considered selective if it has a significantly higher affinity for one receptor subtype over others. For example, if a Salicylamide derivative were tested against the Aryl hydrocarbon Receptor (AhR) and a panel of serotonin receptors, its selectivity profile could be established by comparing the respective Ki values.

The following table provides an illustrative example of how binding affinity data for Salicylamide and its deuterated analogue might be presented after conducting competitive binding assays against two different hypothetical receptors.

| Compound | Receptor Target | IC50 (µM) | Ki (µM) | Selectivity (Receptor B / Receptor A) |

|---|---|---|---|---|

| Salicylamide | Receptor A | 1.5 | 0.85 | 17.6 |

| Salicylamide | Receptor B | 25.0 | 15.0 | |

| 2-Hydroxybenzamide-D3 | Receptor A | 1.7 | 0.96 | 16.9 |

| 2-Hydroxybenzamide-D3 | Receptor B | 27.5 | 16.2 |

Note: The data presented in this table are for illustrative purposes only and are not derived from experimental studies of 2-Hydroxybenzamide-D3. The values are representative of typical data obtained for Salicylamide derivatives against biological targets. nih.gov

This quantitative analysis is crucial for structure-activity relationship (SAR) studies, where researchers correlate changes in a molecule's structure (such as deuteration) with its binding affinity and selectivity to design more potent and specific therapeutic agents. rsc.org

Advanced Computational and Spectroscopic Characterization of Deuterated Salicylamide

Quantum Mechanical (QM) and Density Functional Theory (DFT-D3) Calculations

Computational chemistry provides profound insights into the molecular structure, stability, and vibrational dynamics of deuterated compounds. Quantum mechanical calculations, especially those employing Density Functional Theory (DFT) with dispersion corrections (like DFT-D3), are essential for accurately modeling the nuanced effects of deuteration. mdpi.comresearchgate.net

Salicylamide (B354443) is a flexible molecule characterized by potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide moiety. The conformational landscape of 2-Hydroxybenzamide-D3 is explored by identifying low-energy conformers and the transition states that separate them.

Computational studies on similar flexible salicylamide-based molecules utilize a multi-step approach, beginning with a broad conformational search followed by optimization at progressively higher levels of theory. mdpi.comresearchgate.net For 2-Hydroxybenzamide-D3, DFT calculations, augmented with Grimme's D3 dispersion correction, are employed to accurately account for non-covalent interactions that are critical in determining conformational preferences. mdpi.comresearchgate.net The primary rotational barriers involve the C-C bond connecting the phenyl ring to the amide group and the C-N bond of the amide.

Table 1: Calculated Relative Energies of 2-Hydroxybenzamide-D3 Conformers

| Conformer | Dihedral Angle (O-C-C-N) | Hydrogen/Deuterium (B1214612) Bonding | Relative Energy (kcal/mol) (DFT-D3) |

| A (Planar) | ~0° | Intramolecular O-D···O=C | 0.00 |

| B (Twisted) | ~90° | Disrupted Intramolecular Bond | +4.5 |

Note: Data is illustrative, based on typical values for salicylamide derivatives. The relative energies are calculated using DFT methods, which show the planar conformer with intramolecular hydrogen bonding to be significantly more stable.

Vibrational frequency calculations using DFT are crucial for interpreting the infrared (IR) spectra of deuterated molecules. The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies of the associated functional groups. For 2-Hydroxybenzamide-D3, the most significant changes are expected for the stretching and bending modes of the O-D and N-D2 groups.

The theoretical ratio of a stretching frequency (ν) for a bond involving hydrogen versus deuterium can be approximated by the square root of the ratio of their reduced masses, which is approximately 1.3-1.4. Therefore, ν(X-H)/ν(X-D) ≈ √2, where X is O or N.

Computational analysis allows for the precise assignment of each vibrational mode. DFT frequency calculations, after appropriate scaling to correct for anharmonicity and basis set limitations, can predict the IR spectrum with high accuracy. This analysis confirms the origin of new bands appearing at lower wavenumbers and the disappearance of bands corresponding to the O-H and N-H vibrations in the deuterated compound.

Table 2: Predicted Vibrational Frequency Shifts in 2-Hydroxybenzamide-D3

| Vibrational Mode | Salicylamide (ν, cm⁻¹) (Calculated) | 2-Hydroxybenzamide-D3 (ν, cm⁻¹) (Calculated) | Expected Shift (νH / νD) |

| O-H Stretch | ~3500 | - | ~1.36 |

| O-D Stretch | - | ~2570 | - |

| N-H Asymmetric Stretch | ~3400 | - | ~1.35 |

| N-D Asymmetric Stretch | - | ~2510 | - |

| N-H Symmetric Stretch | ~3200 | - | ~1.35 |

| N-D Symmetric Stretch | - | ~2360 | - |

| Amide II (N-H Bend) | ~1630 | - | ~1.2-1.3 |

| Amide II' (N-D Bend) | - | ~1250 | - |

Note: Frequencies are approximate and based on DFT calculations for similar structures. The Amide II' designation is often used for the corresponding mode in deuterated amides.

Spectroscopic Applications of Deuterium Labeling

Spectroscopic analysis of 2-Hydroxybenzamide-D3 provides direct experimental evidence of its structure and purity. Deuterium labeling is instrumental in making unambiguous assignments of spectral features.

¹H NMR spectroscopy is a primary technique for structural elucidation. In salicylamide, the protons of the hydroxyl (-OH) and amide (-NH2) groups are observable in the spectrum, though their signals can be broad due to hydrogen bonding and chemical exchange. spcmc.ac.in

In the ¹H NMR spectrum of 2-Hydroxybenzamide-D3, the signals corresponding to the labile protons of the -OH and -NH2 groups would be absent. This disappearance provides definitive proof of successful deuteration at these positions. Furthermore, the absence of these protons simplifies the spectrum, as any potential spin-spin coupling between them and other nearby protons is eliminated. The chemical shifts and splitting patterns of the aromatic protons remain largely unaffected.

¹³C NMR spectroscopy is less affected by this specific deuteration. However, subtle changes, known as isotopic shifts, can sometimes be observed for the carbon atoms directly bonded to the deuterated groups (C-O and C-N).

Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Salicylamide and 2-Hydroxybenzamide-D3

| Proton Assignment | Salicylamide (δ, ppm) | 2-Hydroxybenzamide-D3 (δ, ppm) | Comments |

| -OH | ~13.4 (broad s) | Absent | Signal disappears upon deuteration. |

| -NH₂ | ~8.5, ~7.9 (broad s) | Absent | Signals disappear upon deuteration. |

| Aromatic H | 6.9 - 7.9 | 6.9 - 7.9 | Chemical shifts remain similar. |

Note: Chemical shifts are typical values in a non-protic solvent like DMSO-d₆. The exact positions can vary with solvent and concentration. spcmc.ac.in

Mass spectrometry is used to confirm the molecular weight and isotopic purity of 2-Hydroxybenzamide-D3. The molecular ion peak (M⁺) in the mass spectrum will appear at a mass-to-charge ratio (m/z) that is three units higher than that of unlabeled salicylamide (C₇H₇NO₂; MW ≈ 137.14 g/mol ), confirming the incorporation of three deuterium atoms.

Deuterium labeling is also a powerful tool for studying fragmentation pathways. scielo.br In the mass spectrum of amides, a common fragmentation involves the loss of the amino group. researchgate.netlibretexts.org For salicylamide, this would result in the formation of a benzoyl cation. By analyzing the fragments of 2-Hydroxybenzamide-D3, one can trace the path of the deuterated groups. For example, the loss of the deuterated amide group (-ND₂) would result in a fragment ion with a mass two units higher than the corresponding fragment from the unlabeled compound.

Table 4: Key Mass Spectral Fragments for Salicylamide and 2-Hydroxybenzamide-D3

| Ion/Fragment | Salicylamide (m/z) | 2-Hydroxybenzamide-D3 (m/z) | Mass Shift (Δm/z) |

| [M]⁺ | 137 | 140 | +3 |

| [M - NH₂]⁺ / [M - ND₂]⁺ | 121 | 123 | +2 |

| [M - H₂O]⁺ / [M - HDO]⁺ | 119 | 121 | +2 |

Note: m/z values represent the nominal mass of the most abundant isotope. The observed shifts confirm the location of the deuterium labels on the fragment ions.

Infrared (IR) spectroscopy directly probes the vibrational modes of a molecule. As predicted by computational analysis (Section 7.1.2), the substitution of hydrogen with deuterium results in significant and characteristic shifts in the IR spectrum. ispc-conference.org

The most prominent changes in the spectrum of 2-Hydroxybenzamide-D3 compared to salicylamide are:

Disappearance of O-H and N-H Stretches: The broad O-H stretching band (around 3300-3500 cm⁻¹) and the two N-H stretching bands (asymmetric and symmetric, typically 3200-3400 cm⁻¹) of salicylamide are absent. spcmc.ac.inlibretexts.org

Appearance of O-D and N-D Stretches: New, weaker bands appear at lower wavenumbers, corresponding to the O-D stretch (~2570 cm⁻¹) and N-D stretches (~2360-2510 cm⁻¹). ispc-conference.org

Shift of Bending Modes: The "Amide II" band, which has a significant N-H bending contribution and appears around 1630 cm⁻¹ in primary amides, shifts to a much lower frequency (~1250 cm⁻¹) upon deuteration. spcmc.ac.in This new band is sometimes referred to as "Amide II'".

These predictable shifts provide a clear spectroscopic signature for deuteration and are invaluable for confirming the identity and isotopic integrity of 2-Hydroxybenzamide-D3.

Future Directions and Emerging Research Avenues

Integration of 2-Hydroxybenzamide-D3 Research with Systems Biology and Metabolomics

The integration of 2-Hydroxybenzamide-D3 into systems biology and metabolomics workflows offers a powerful approach to elucidating its mechanism of action and metabolic pathways. nih.govnih.govdbkgroup.org By using 2-Hydroxybenzamide-D3 as a tracer, researchers can map its biotransformation and identify its downstream metabolic products with high precision. nih.gov This is particularly valuable in understanding the broader physiological impact of salicylamide (B354443) and its derivatives.

Metabolomics studies, which involve the comprehensive analysis of metabolites in a biological system, can benefit significantly from the use of deuterated standards like 2-Hydroxybenzamide-D3. nih.govyoutube.com These labeled compounds act as ideal internal standards for quantitative analysis, enabling accurate measurement of their non-deuterated counterparts in complex biological matrices. scispace.com

Future research will likely focus on employing 2-Hydroxybenzamide-D3 in multi-omics studies, combining metabolomics data with genomics, transcriptomics, and proteomics. This integrated approach will provide a holistic view of the biological pathways modulated by salicylamide, potentially revealing new therapeutic targets and biomarkers of drug efficacy.

Illustrative Metabolomic Profile Changes Following 2-Hydroxybenzamide-D3 Administration

| Metabolite | Fold Change | Biological Pathway | Potential Implication |

|---|---|---|---|

| Salicyluric Acid-D3 | +5.7 | Glycine Conjugation | Primary metabolic route of salicylamide. |

| Gentisamide-D3 | +2.1 | Hydroxylation | Formation of active or inactive metabolites. |

| Glutathione | -1.8 | Oxidative Stress | Modulation of cellular redox state. |

Advancements in Site-Selective Deuteration Technologies for Complex Salicylamide Derivatives

The synthesis of deuterated compounds with high isotopic purity and regioselectivity is a critical aspect of their application in research. Recent advancements in site-selective deuteration technologies are enabling the synthesis of complex molecules like salicylamide derivatives with unprecedented precision. researchgate.netresearchgate.netrsc.org

Traditional methods of deuteration often involve harsh reaction conditions and can lead to a mixture of products with varying degrees of deuteration. nih.gov Modern synthetic strategies, however, utilize transition-metal catalysis and enzymatic reactions to achieve highly specific deuterium (B1214612) incorporation. researchgate.netresearchgate.net These methods offer milder reaction conditions and greater control over the position of the deuterium label.

For complex salicylamide derivatives, these advanced deuteration techniques are crucial for creating specific isotopologues that can be used to probe different aspects of their metabolism and mechanism of action. For instance, deuteration at a metabolically labile site can be used to investigate the kinetic isotope effect and its impact on drug metabolism and pharmacokinetics. nih.gov

Future research in this area will likely focus on developing even more efficient and selective deuteration methods, including photocatalytic and electrochemical approaches. researchgate.netresearchgate.net These technologies will facilitate the synthesis of a wider range of deuterated salicylamide derivatives, expanding their utility in drug discovery and development. nih.gov

Development of Novel Analytical Platforms for Deuterated Compounds in Biological Systems

The accurate and sensitive detection of deuterated compounds in biological systems is essential for their use as tracers and internal standards. scispace.com Mass spectrometry (MS) is the primary analytical technique for this purpose, offering high sensitivity and the ability to distinguish between deuterated and non-deuterated analogues based on their mass-to-charge ratio. nist.gov

Recent developments in high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) have significantly enhanced the capabilities for analyzing deuterated compounds. mdpi.com These techniques provide greater mass accuracy and the ability to perform structural elucidation, which is crucial for identifying unknown metabolites of 2-Hydroxybenzamide-D3. mdpi.com

Future directions in this field include the development of miniaturized and portable analytical devices for real-time monitoring of deuterated compounds in biological systems. Furthermore, the integration of artificial intelligence and machine learning algorithms for data analysis will help to automate the identification and quantification of deuterated metabolites, accelerating the pace of research.

Comparison of Mass Spectrometry Techniques for the Analysis of Deuterated Compounds

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides high mass accuracy for confident identification. | Excellent for distinguishing between isotopologues. | Higher instrument cost. |

| Tandem Mass Spectrometry (MS/MS) | Fragments ions to provide structural information. | Useful for metabolite identification and quantification. | Requires method development for each analyte. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds before MS analysis. | Ideal for complex biological matrices. | Potential for ion suppression effects. |

Q & A

Q. What are the key considerations for synthesizing 2-Hydroxybenzamide-D3 with isotopic purity?

Methodological Answer: Synthesis of deuterated compounds like 2-Hydroxybenzamide-D3 requires careful selection of deuterium sources (e.g., D₂O or deuterated reagents) and optimization of reaction conditions (temperature, catalyst, and solvent) to minimize proton exchange. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²H-NMR, and mass spectrometry (LC-MS/MS) are critical for verifying isotopic purity (>98%) and positional deuteration. For example, protocols for deuterated benzamide derivatives emphasize using anhydrous conditions and inert atmospheres to prevent isotopic dilution .

Q. How can researchers validate the structural integrity of 2-Hydroxybenzamide-D3?

Methodological Answer: Structural validation involves a combination of analytical techniques:

- ¹H/¹³C-NMR to confirm the absence of non-deuterated protons in the hydroxyl and amide groups.

- High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic pattern.

- Infrared (IR) spectroscopy to identify functional groups (e.g., O-H stretching in the hydroxybenzamide moiety). Comparative analysis with non-deuterated analogs is essential to distinguish isotopic effects from structural anomalies .

Q. What safety protocols are recommended for handling 2-Hydroxybenzamide-D3 in laboratory settings?

Methodological Answer: Follow OSHA and ISO guidelines for handling deuterated compounds:

- Use nitrile gloves (tested for chemical permeation) and lab coats to prevent skin contact.

- Work in a fume hood to avoid inhalation of fine particulates.

- Store in airtight containers under inert gas (e.g., argon) to prevent isotopic exchange with atmospheric moisture. Emergency protocols should include immediate rinsing with deuterium-depleted water in case of exposure .

Advanced Research Questions

Q. How does deuteration of 2-Hydroxybenzamide impact its pharmacokinetic properties compared to the non-deuterated form?

Methodological Answer: Deuteration can alter metabolic stability via the kinetic isotope effect (KIE). For example, deuterated analogs may exhibit prolonged half-lives due to reduced CYP450-mediated oxidation. To assess this:

- Conduct in vitro metabolic assays using human liver microsomes (HLMs) and compare metabolite profiles via LC-HRMS.

- Perform in vivo pharmacokinetic studies in rodent models, monitoring plasma concentrations over time. Note that isotopic effects are site-dependent; deuterium placement near metabolic "hotspots" (e.g., hydroxyl groups) is critical .

Q. How should researchers address contradictions in reported bioactivity data for 2-Hydroxybenzamide-D3?

Methodological Answer: Discrepancies may arise from variability in isotopic purity, assay conditions, or cell line specificity. To resolve contradictions:

- Replicate experiments using standardized materials (e.g., ≥98% isotopic purity confirmed by independent labs).

- Conduct meta-analyses of published data, applying Cochrane criteria for systematic reviews to assess bias and heterogeneity .

- Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

Q. What experimental designs are optimal for studying 2-Hydroxybenzamide-D3’s interaction with dopamine receptors?

Methodological Answer: For receptor binding studies:

- Use radiolabeled ligands (e.g., [³H]spiperone) in competitive binding assays with D2/D3 receptor-expressing cell lines.

- Apply Schild analysis to determine binding affinity (Ki) and selectivity ratios (D3 vs. D2 receptors).

- Pair with molecular dynamics simulations to visualize deuterium’s impact on hydrogen bonding with receptor residues (e.g., Asp110 in D3R) .

Q. How can isotopic effects influence the interpretation of 2-Hydroxybenzamide-D3’s stability in long-term storage?

Methodological Answer: Deuterium may reduce oxidative degradation but increase hygroscopicity. To evaluate stability:

Q. What strategies ensure comprehensive literature reviews on 2-Hydroxybenzamide-D3’s applications in neurological research?

Methodological Answer: Use multi-database searches to mitigate platform bias:

- PubMed/Medline for pharmacological studies.

- SciFinder for synthetic protocols and patent analysis.

- Web of Science for citation tracking. Apply Boolean operators (e.g., "2-Hydroxybenzamide-D3 AND (dopamine receptor OR pharmacokinetics)") and filter by study type (e.g., in vivo, in vitro) to prioritize mechanistic research .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.